N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide
Vue d'ensemble
Description
N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide, commonly known as PSB-0739, is a chemical compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the family of benzamide compounds and has been researched extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of PSB-0739 involves the inhibition of the enzyme soluble epoxide hydrolase (sEH). sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory mediators. Inhibition of sEH leads to an increase in EETs, which results in a reduction in inflammation. PSB-0739 has also been shown to have vasodilatory effects, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have potent anti-inflammatory effects in preclinical models. The compound has been shown to reduce inflammation in the gut, joints, and brain. PSB-0739 has also been shown to have vasodilatory effects, which may contribute to its anti-inflammatory properties. The compound has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PSB-0739 in lab experiments include its potent anti-inflammatory properties, well-tolerated nature, and ability to target a specific enzyme (sEH). The limitations of using PSB-0739 in lab experiments include its high cost and limited availability. The compound is also not water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on PSB-0739. One area of interest is the use of the compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. PSB-0739 has been shown to have neuroprotective effects in preclinical models, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the use of PSB-0739 in cancer therapy. The compound has been shown to have anti-tumor effects in preclinical models, and further research is needed to explore its potential use in cancer treatment. Finally, there is interest in developing more water-soluble analogs of PSB-0739, which may increase its potential for use in lab experiments.
Applications De Recherche Scientifique
PSB-0739 has been extensively researched for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory properties and has been tested in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. PSB-0739 has also been researched for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-4-(propanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-20(25)22-17-8-6-16(7-9-17)21(26)23-18-10-12-19(13-11-18)29(27,28)24-14-4-3-5-15-24/h6-13H,2-5,14-15H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMOIKLIRSOPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.